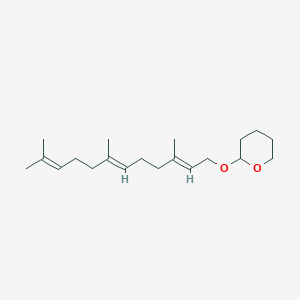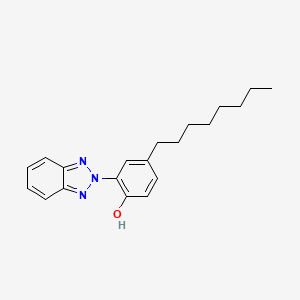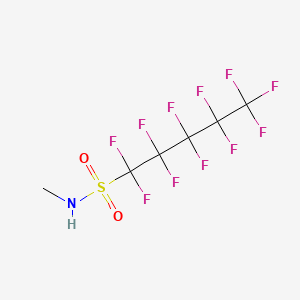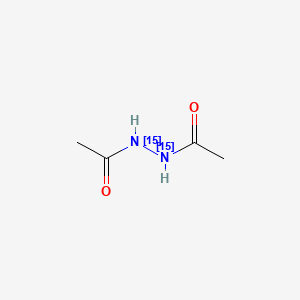
Diacetyl Hydrazine-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetyl Hydrazine-15N2 is a labeled version of 1,2-Diacetylhydrazine, with the molecular formula C4H8N2O2 and a molecular weight of 118.13652 . This compound is particularly notable for its use in scientific research due to its isotopic labeling with nitrogen-15, which makes it valuable for various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Diacetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The process involves the following steps:
Reaction of Hydrazine-15N2 with Acetic Anhydride: Hydrazine-15N2 is reacted with acetic anhydride in a solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the isotopic purity and overall quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diacetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Diacetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace nitrogen pathways in biological systems.
Mechanism of Action
The mechanism of action of Diacetyl Hydrazine-15N2 involves its interaction with molecular targets through its nitrogen-15 labeled hydrazine moiety. This labeling allows for the tracking and analysis of the compound in various biological and chemical systems. The nitrogen-15 isotope provides a unique signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-15N2: A simpler hydrazine derivative labeled with nitrogen-15, used in similar applications but lacks the acetyl groups.
1,2-Diacetylhydrazine: The non-labeled version of Diacetyl Hydrazine-15N2, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its isotopic labeling with nitrogen-15, which enhances its utility in analytical and experimental applications. The presence of acetyl groups also provides additional reactivity and versatility compared to simpler hydrazine derivatives.
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
N'-acetylacetohydrazide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)/i5+1,6+1 |
InChI Key |
ZLHNYIHIHQEHJQ-MPOCSFTDSA-N |
Isomeric SMILES |
CC(=O)[15NH][15NH]C(=O)C |
Canonical SMILES |
CC(=O)NNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


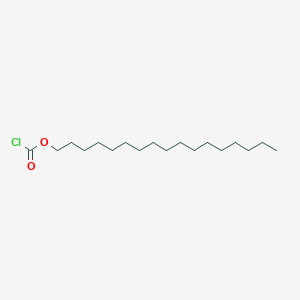
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

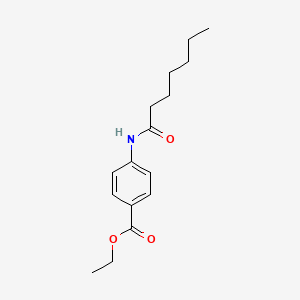
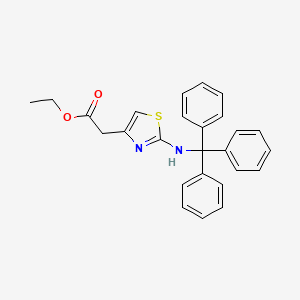
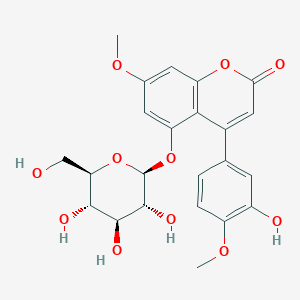
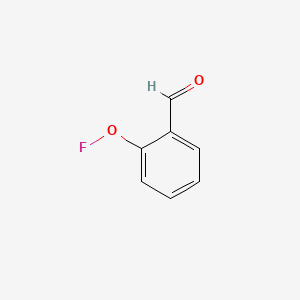
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
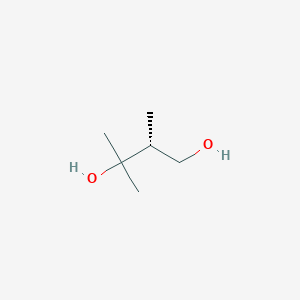
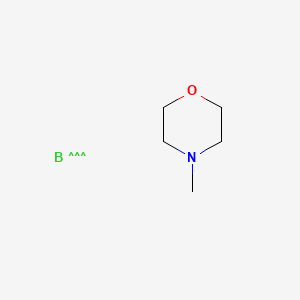
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
